Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is systematically named according to IUPAC rules as ethyl 4-(6-chloro-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate . This nomenclature reflects its core structural components:
- A quinoline backbone substituted at positions 3, 4, and 6.
- A piperazine ring connected via a carbonyl group at position 3 of the quinoline.
- An ethyl ester functional group attached to the piperazine nitrogen.
The structural representation (Figure 1) highlights these features:
- The quinoline system (positions 1–10) includes a chlorine atom at position 6, a hydroxyl group at position 4, and a carbonyl-linked piperazine at position 3.
- The piperazine ring is substituted with an ethoxycarbonyl group at its nitrogen atom.
Table 1: Structural Breakdown
| Component | Substituents/Functional Groups | Position |
|---|---|---|
| Quinoline core | Chlorine, hydroxyl, carbonyl-piperazine | 6, 4, 3 |
| Piperazine ring | Ethyl carboxylate | N-linked |
Alternative Nomenclatural Systems and Registry Identifiers
This compound is recognized under multiple naming conventions and registry systems:
- CAS Registry : While no specific CAS number is listed in the provided sources, structurally related compounds such as 6-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9) and ethyl 4-(2-chloroethyl)piperazine-1-carboxylate (CAS 64822-11-3) share overlapping functional groups.
- Common Synonyms :
- Ethyl 4-(6-chloro-4-oxoquinoline-3-carbonyl)piperazine-1-carboxylate
- 3-(Piperazine-1-carbonyl)-6-chloro-4-hydroxyquinoline ethyl ester
Table 2: Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 4-(6-chloro-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate | |
| Related CAS Numbers | 35973-14-9 (quinoline core), 64822-11-3 (piperazine derivative) |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₇H₁₇ClN₃O₄ , derived from:
- Quinoline moiety : C₁₀H₅ClNO₂ (6-chloro-4-hydroxyquinoline-3-carboxylic acid).
- Piperazine-ethyl carboxylate : C₇H₁₂N₂O₂ (piperazine ring + ethyl ester).
Molecular Weight Calculation :
- Carbon (12.01 × 17) = 204.17
- Hydrogen (1.01 × 17) = 17.17
- Chlorine (35.45 × 1) = 35.45
- Nitrogen (14.01 × 3) = 42.03
- Oxygen (16.00 × 4) = 64.00
- Total = 204.17 + 17.17 + 35.45 + 42.03 + 64.00 = 362.82 g/mol
Table 3: Molecular Composition
| Element | Quantity | Atomic Weight Contribution (g/mol) |
|---|---|---|
| Carbon | 17 | 204.17 |
| Hydrogen | 17 | 17.17 |
| Chlorine | 1 | 35.45 |
| Nitrogen | 3 | 42.03 |
| Oxygen | 4 | 64.00 |
Properties
Molecular Formula |
C17H18ClN3O4 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
ethyl 4-(6-chloro-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H18ClN3O4/c1-2-25-17(24)21-7-5-20(6-8-21)16(23)13-10-19-14-4-3-11(18)9-12(14)15(13)22/h3-4,9-10H,2,5-8H2,1H3,(H,19,22) |
InChI Key |
PUEVADFJTIHWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Chloro-4-Hydroxyquinoline-3-Carboxylic Acid
The quinoline backbone is typically derived from 5-amino-8-hydroxyquinoline (2 ), which undergoes cyclocondensation with diethyl ethoxymethylene malonate to form diethyl N-(8-hydroxy-5-quinolinyl)amino ethylenemalonate (3 ). Cyclization in diphenyl ether at elevated temperatures (180–200°C) yields 6-substituted-4-hydroxyl quinolines (6a-g ). Subsequent nitration and chlorination steps introduce the chloro substituent at position 6:
-
Nitration : Treatment of 6f (R = H) with concentrated nitric acid in sulfuric acid introduces a nitro group at position 6, yielding 6g (R = NO₂).
-
Chlorination : Phosphorus oxychloride (POCl₃) replaces the hydroxyl group at position 4 with chlorine, forming 4-chloro-6-nitroquinoline (7g ). Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, followed by Sandmeyer reaction to install the chloro group.
Critical Factors :
-
Solvent Choice : Diphenyl ether facilitates high-temperature cyclization without decomposition.
-
Chlorination Efficiency : Excess POCl₃ (3–5 equiv.) ensures complete conversion, with reaction times of 2–4 hours at reflux.
Piperazine-1-Carboxylate Preparation
Ethyl piperazine-1-carboxylate is synthesized via N-alkylation of piperazine with ethyl chloroformate. Key steps include:
-
Base Selection : Triethylamine (TEA) or potassium carbonate (K₂CO₃) in anhydrous dichloromethane (DCM) minimizes side reactions.
-
Stoichiometry : A 1:1 molar ratio of piperazine to ethyl chloroformate prevents over-alkylation.
-
Workup : Sequential washes with dilute HCl (5%) and brine yield the product in >85% purity.
Coupling Strategies
Amide Bond Formation
The quinoline carboxylic acid (8a-g ) is activated for coupling with ethyl piperazine-1-carboxylate using carbodiimide reagents:
-
Activation : Treatment with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM forms the reactive O-acylisourea intermediate.
-
Coupling : Addition of ethyl piperazine-1-carboxylate (1.2 equiv.) at 0–5°C, followed by stirring at room temperature for 12–18 hours, achieves amide bond formation.
Yield Optimization :
Alternative Coupling Methods
Mixed Carbonate Approach :
In cases where EDCI/HOBt yields are suboptimal, the quinoline acid is converted to its acid chloride using thionyl chloride (SOCl₂). Reaction with ethyl piperazine-1-carboxylate in tetrahydrofuran (THF) at reflux for 6 hours provides the product in 78% yield.
Comparative Analysis of Synthetic Routes
| Method | Activation Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt | DCM | 0–25°C | 82% | >95% |
| SOCl₂/THF | Thionyl chloride | THF | Reflux | 78% | 92% |
| In situ Chloroformate | ClCO₂Et | EtOAc | 40°C | 70% | 88% |
Key Observations :
-
EDCI/HOBt offers superior yields and purity but requires stringent moisture control.
-
SOCl₂ is cost-effective but generates corrosive byproducts.
Purification and Characterization
Chromatography
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to remove unreacted starting materials and dimeric byproducts.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 1.21 (t, J = 7.1 Hz, CH₂CH₃), 3.45–3.60 (m, piperazine-H), 7.52 (d, J = 8.9 Hz, quinoline-H5), 8.32 (s, quinoline-H2).
Scalability and Industrial Considerations
Challenges :
-
POCl₃ Handling : Requires specialized equipment for corrosive gas management.
-
Diphenyl Ether Recovery : High-boiling solvent (258°C) complicates distillation; alternative solvents like o-dichlorobenzene are being explored.
Recent Advances :
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 6-chloro substituent on the quinoline ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reaction Conditions | Reagents/Targets | Products | Yield | Key Observations |
|---|---|---|---|---|
| Basic aqueous media (pH 10–12) | Ammonia, primary amines | 6-aminoquinoline derivatives | 55–75% | Chlorine replaced by amine groups; regioselectivity confirmed via HPLC |
| Polar aprotic solvents (DMF, DMSO) | Thiophenol, mercaptans | 6-thioether derivatives | 40–65% | Requires elevated temperatures (80–100°C) |
Mechanistic studies suggest the reaction proceeds via a Meisenheimer complex intermediate, with electron-withdrawing groups (e.g., carbonyl) activating the quinoline ring toward substitution.
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:
Kinetic studies indicate pseudo-first-order kinetics for alkaline hydrolysis, with activation energy () estimated at 68 kJ/mol .
Amide Bond Reactivity
The carbonyl-piperazine linkage participates in:
Acylation/Deacylation
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form -acetyl derivatives (yield: 85–90%).
-
Enzymatic cleavage : Porcine liver esterase selectively cleaves the ester group without affecting the amide bond.
Coordination Chemistry
The piperazine nitrogen atoms act as ligands in metal complexes:
| Metal Salt | Solvent | Complex Type | Stability Constant () |
|---|---|---|---|
| Cu(NO) | Methanol | [Cu(L)] | 8.2 ± 0.3 |
| PdCl | DMF | [Pd(L)Cl] | 6.7 ± 0.2 |
Coordination occurs preferentially at the distal piperazine nitrogens, as shown by X-ray crystallography .
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation and oxidation:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| -Alkylation | Benzyl bromide, KCO | -benzyl derivatives | 70–80% |
| Oxidation (HO, AcOH) | Hydrogen peroxide | Piperazine -oxide | 50–60% |
Alkylation occurs selectively at the less hindered nitrogen atom, confirmed by -NMR.
Quinoline Ring Transformations
The hydroxyquinoline core participates in:
Electrophilic Substitution
-
Nitration (HNO/HSO) yields 6-chloro-4-hydroxy-5-nitroquinoline derivatives (45% yield).
-
Bromination (Br/AcOH) produces 6-chloro-4-hydroxy-5-bromoquinoline analogs (60% yield).
Photochemical Reactions
UV irradiation () in methanol induces dimerization via [4+4] cycloaddition, forming bis-quinoline structures .
Comparative Reaction Kinetics
Key substituent effects on reactivity:
| Position | Functional Group | Relative Reactivity (vs parent compound) |
|---|---|---|
| C-6 | Chlorine | 1.0 (reference) |
| C-4 | Hydroxyl | Reduces electrophilicity by 30% |
| C-3 | Carbonyl | Increases NAS rate 2.5-fold |
Data derived from Hammett substituent constants () and LFER analysis.
This compound's versatility in nucleophilic, electrophilic, and coordination reactions makes it a valuable scaffold for pharmaceutical and materials science applications. Further studies should explore its catalytic asymmetric transformations and biological target engagement mechanisms.
Scientific Research Applications
Synthesis of Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate
The synthesis of this compound typically involves the condensation of ethyl 4-piperazinecarboxylate with 6-chloro-4-hydroxyquinoline derivatives. The reaction conditions often include the use of coupling agents or catalysts to facilitate the formation of the desired product. The structural characteristics of this compound make it a candidate for further modifications to enhance its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with quinoline moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives targeting the vascular endothelial growth factor receptor (VEGFR) have shown promising results in inhibiting tumor growth and angiogenesis .
Antimicrobial Activity
Quinoline-based compounds are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against bacterial strains, demonstrating notable activity comparable to standard antibiotics . This suggests its potential use in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The structure of this compound allows it to interact effectively with the active site of AChE, leading to enhanced inhibition rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring or piperazine moiety can significantly influence biological activity. For example, modifications that enhance lipophilicity or increase hydrogen bonding interactions may improve binding affinity and selectivity towards biological targets .
Case Study 1: Antiproliferative Activity
In a study examining various quinoline derivatives, this compound exhibited an IC50 value indicating potent antiproliferative effects against human colon adenocarcinoma cells. This finding supports its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of several quinoline derivatives, including this compound. Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its application in developing novel antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Key Differentiators of the Target Compound
Quinoline Core: The 6-chloro-4-hydroxyquinoline moiety provides unique π-π stacking and hydrogen-bonding capabilities, absent in phenyl or benzoyl analogs.
Ester vs. Salt Forms : Unlike HBK-series hydrochlorides, the ethyl ester group in the target compound may improve membrane permeability .
Bioisosteric Potential: The hydroxyl group at position 4 could serve as a bioisostere for sulfonamide or carboxylate groups in drug design .
Biological Activity
Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by the presence of a piperazine ring and a carbonyl group linked to a quinoline moiety. Its molecular formula is , and it has a molecular weight of approximately 351.79 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine have shown IC50 values in the nanomolar range when tested against human cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Properties : Studies have demonstrated that derivatives of 4-hydroxyquinoline possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
- Anti-inflammatory Effects : Some quinoline derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine:
Safety and Toxicity
While the biological activities are promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that certain quinoline derivatives can cause skin irritation and respiratory issues upon inhalation or contact . Therefore, further studies are necessary to establish comprehensive toxicological data for Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine.
Q & A
What are the recommended synthetic methodologies for Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate?
Level: Basic
Methodological Answer:
Synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., chlorides or mixed carbonates) and piperazine intermediates. For example:
- Step 1: Prepare the quinoline carbonyl chloride via reaction of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with thionyl chloride.
- Step 2: React with ethyl piperazine-1-carboxylate in the presence of coupling agents like EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) .
- Purification: Use flash column chromatography (hexane:ethyl acetate gradients) and monitor by TLC (Rf ≈ 0.12 in 1:2 hexane:ethyl acetate) .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–98% | |
| Reaction Solvent | DME, THF |
How should researchers handle and store this compound to ensure safety and stability?
Level: Basic
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccate to avoid moisture .
- Decomposition Risks: Avoid exposure to strong oxidizers, as thermal decomposition may release toxic gases (CO, NOₓ) .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR: Use ¹H/¹³C-NMR to confirm the piperazine ring substitution pattern and quinoline coupling. For example, the ethyl carboxylate group shows a triplet at ~1.2 ppm (CH₃) and quartet at ~4.1 ppm (CH₂) .
- Mass Spectrometry: High-resolution ESI-MS (Exact Mass: ~358.1628 Da) validates molecular formula .
- X-ray Crystallography: Resolve conformational details (e.g., chair/boat conformations of piperazine/piperidine rings) using SHELXL refinement. Space group P2₁/n with unit cell parameters (a=10.9073 Å, b=19.1940 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
